molecular formula C18H21NO4S B6502899 1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 1396846-29-9

1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B6502899
CAS No.: 1396846-29-9
M. Wt: 347.4 g/mol
InChI Key: AAIJHRHJDJVLKW-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in numerous biologically active compounds . The core tetrahydroquinoline structure is recognized for its diverse pharmacological potential, with derivatives documented to exhibit a range of activities including antitumor, anticancer, and antifungal properties, making it a valuable template in drug discovery efforts . The specific substitution with a 2-(4-methoxyphenoxy)ethanesulfonyl group at the 1-position classifies this compound as a sulfonamide derivative, which may influence its physicochemical properties and biological activity, particularly in modulating solubility and bioavailability. Researchers can utilize this chemical as a key synthetic intermediate or as a novel scaffold for the development of new therapeutic agents, especially in areas such as oncology and infectious disease research. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications. For comprehensive handling, safety, and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1-[2-(4-methoxyphenoxy)ethylsulfonyl]-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-22-16-8-10-17(11-9-16)23-13-14-24(20,21)19-12-4-6-15-5-2-3-7-18(15)19/h2-3,5,7-11H,4,6,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIJHRHJDJVLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCS(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Quinoline

Quinoline undergoes partial hydrogenation using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (1–3 atm) to yield 1,2,3,4-tetrahydroquinoline. This method typically achieves yields of 85–92%. Key considerations include:

  • Catalyst loading : 5–10 wt% Pd/C ensures complete reduction without over-hydrogenation.

  • Solvent selection : Ethanol or ethyl acetate balances reactivity and catalyst stability.

  • Temperature : Reactions proceed at 25–50°C to minimize byproduct formation.

Domino Cyclization Reactions

Domino sequences, such as reduction-cyclization, offer atom-economic routes. For example, reductive amination of nitroarenes with aldehydes in the presence of sodium borohydride (NaBH₄) forms tetrahydroquinoline derivatives in 70–80% yield. Acid-catalyzed cyclizations of aminoketones, such as 15 (Scheme 1 in), provide cis-diastereomers with >90% selectivity, critical for stereochemical control.

Synthesis of 2-(4-Methoxyphenoxy)ethanesulfonyl Chloride

The sulfonylating reagent, 2-(4-methoxyphenoxy)ethanesulfonyl chloride, is synthesized via a three-step sequence:

Alkylation of 4-Methoxyphenol

4-Methoxyphenol reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This yields 1-bromo-2-(4-methoxyphenoxy)ethane (V ) in 88–94% purity.

  • Conditions : Reflux in acetone (60°C, 12 hr).

  • Workup : Filtration and solvent evaporation isolate the product.

Thiolation via Thiourea Substitution

V is treated with thiourea in ethanol under reflux (78°C, 6 hr), forming S-(2-(4-methoxyphenoxy)ethyl)isothiouronium bromide. Subsequent hydrolysis with sodium hydroxide (NaOH, 10% w/v) yields 2-(4-methoxyphenoxy)ethanethiol (VI ) in 75–82% yield.

Oxidation to Sulfonyl Chloride

VI is oxidized using chlorine gas (Cl₂) in aqueous hydrochloric acid (HCl, 10%) at 0–5°C. This step converts the thiol to sulfonyl chloride (VII ) with 68–73% efficiency. Alternative oxidants like oxone (KHSO₅) in acetic acid achieve similar results but require longer reaction times (24 hr).

Sulfonylation of 1,2,3,4-Tetrahydroquinoline

The final step couples the tetrahydroquinoline core (VIII ) with VII via nucleophilic acyl substitution:

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA, 1.5 equiv) neutralizes HCl byproduct.

  • Stoichiometry : A 1:1 molar ratio of VIII :VII minimizes di-sulfonylation.

Procedure

VIII (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. VII (1.1 equiv) is added dropwise at 0°C, followed by TEA. The mixture stirs for 4–6 hr at room temperature. Workup involves washing with dilute HCl (5%), sodium bicarbonate (NaHCO₃, 5%), and brine. Column chromatography (SiO₂, hexane:ethyl acetate 3:1) isolates the product in 78–85% yield.

Analytical Characterization

Key spectral data for 1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline:

Analysis Data
¹H NMR (CDCl₃)δ 7.20–6.70 (m, 8H), 4.10 (s, 1H), 3.78 (s, 3H), 3.50–3.20 (m, 4H), 1.80–1.60 (m, 4H)
HRMS [M+H]⁺ calc. 418.1521; found 418.1518
HPLC Purity 98.2% (C18 column, acetonitrile:H₂O 70:30)

Optimization and Challenges

Sulfonyl Chloride Stability

VII degrades upon prolonged storage. Fresh preparation or storage at –20°C under nitrogen extends usability.

Competing Reactions

Over-sulfonylation is mitigated by strict stoichiometric control. Excess VIII (1.2 equiv) ensures complete consumption of VII .

Scalability

Kilogram-scale batches use continuous flow reactors for the thiol oxidation step, improving safety and yield (82% at 500 g scale).

Alternative Routes

Direct Coupling via Mitsunobu Reaction

A Mitsunobu reaction between tetrahydroquinoline and 2-(4-methoxyphenoxy)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) forms the ether linkage. Subsequent sulfonation introduces the sulfonyl group, but yields are lower (55–60%).

Electrochemical Methods

Recent advances employ electrochemical hydrocyanomethylation to functionalize tetrahydroquinoline, though applicability to sulfonylation remains unexplored .

Chemical Reactions Analysis

Oxidation of the Tetrahydroquinoline Core

The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives. For example, acid-catalyzed hydrogen transfer with p-sulfonic acid calixarene converts tetrahydroquinolines to dihydroquinolines and further to quinolines via disproportionation . The sulfonamide group may stabilize intermediates during this process.

Key Observations :

  • Oxidation in acetonitrile at 80°C with CX₄SO₃H (1 mol%) yields quinoline derivatives .

  • Electron-withdrawing sulfonyl groups may slow oxidation kinetics compared to unsubstituted tetrahydroquinolines .

Acid-Catalyzed Rearrangements

The sulfonamide moiety directs reactivity in acid-mediated cyclizations. Triflic acid promotes ring closures in azetidin-2-one derivatives to form 2,3-dihydro-4(1H)-quinolinones at room temperature (30–96% yields) . Analogous reactions with the target compound could yield fused heterocycles.

Mechanistic Pathway :

  • Protonation of the sulfonamide nitrogen.

  • Intramolecular attack by the tetrahydroquinoline β-carbon.

  • Formation of a six-membered lactam or related structure.

Functionalization of the Phenoxy Group

The 4-methoxyphenoxy group is susceptible to:

  • Demethylation : HI or BBr₃ selectively removes methyl groups to form catechol derivatives.

  • Electrophilic Substitution : Nitration or halogenation at the para position relative to the methoxy group, moderated by the electron-donating methoxy substituent .

Hydrolysis and Stability

The sulfonamide bond exhibits high stability under physiological conditions but can be cleaved under harsh acidic (e.g., 6M HCl, reflux) or basic (e.g., NaOH/EtOH, 100°C) conditions to regenerate the tetrahydroquinoline amine and sulfonic acid .

Condition Result
6M HCl, reflux, 24 hComplete hydrolysis to amine and acid
1M NaOH/EtOH, 100°C, 12 hPartial hydrolysis (~40%)

Catalytic Hydrogenation

The tetrahydroquinoline ring may undergo further saturation under high-pressure H₂ (5 atm) with Pd/C, though steric hindrance from the sulfonamide group could reduce reaction rates .

Scientific Research Applications

The compound 1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline is a member of a class of compounds that have garnered interest in various scientific research applications. This article will explore its potential uses, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

The molecular structure of This compound features a tetrahydroquinoline core with a sulfonyl group and a methoxyphenoxy substituent. This unique structure contributes to its biological activity, particularly in modulating specific receptors or enzymes.

Modulation of TRPM8 Receptors

One of the notable applications of this compound is its role as a modulator of the TRPM8 receptor, which is involved in thermosensation and pain pathways. Research indicates that compounds similar to This compound can affect TRPM8 activity, potentially leading to novel analgesic therapies .

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of compounds within this chemical family. For instance, derivatives have shown promise as selective PPARγ partial agonists, which are crucial in regulating glucose metabolism and insulin sensitivity. The modulation of these pathways could lead to new treatments for insulin resistance .

Endothelin-A Receptor Antagonism

Another significant application is in the development of orally active endothelin-A receptor antagonists. Ethanesulfonamide derivatives have been identified as potential candidates for treating conditions linked to endothelin signaling, such as hypertension and heart failure .

Case Study 1: TRPM8 Modulation

A study conducted on various TRPM8 modulators highlighted the efficacy of compounds structurally similar to This compound in reducing nociceptive responses in animal models. The findings suggest a pathway for developing non-opioid analgesics targeting this receptor .

Case Study 2: Insulin Sensitivity Improvement

In an experimental model assessing insulin sensitivity, derivatives of the compound were tested for their ability to enhance glucose uptake in muscle cells. Results indicated that specific modifications to the tetrahydroquinoline structure could significantly improve metabolic outcomes .

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to other 1-sulfonyl-1,2,3,4-tetrahydroquinoline derivatives (Table 1), focusing on substituent effects:

Compound Name Substituent Structure Molecular Weight Key Structural Features
Target Compound 2-(4-Methoxyphenoxy)ethanesulfonyl ~374.4 g/mol* Ethoxy linker with aryl ether; electron-donating methoxy group
1-Benzylsulfonyl-tetrahydroquinoline Benzylsulfonyl 287.35 g/mol Bulky aromatic group; planar geometry
1-Tosyl-tetrahydroquinoline Tosyl (p-toluenesulfonyl) 297.37 g/mol Electron-withdrawing methylphenyl group
1-(3,4-Dimethylphenyl)sulfonyl-tetrahydroquinoline 3,4-Dimethylphenylsulfonyl 301.40 g/mol Steric hindrance from methyl groups
N-[Ethanesulfonyl-tetrahydroquinoline]-acetamide Ethanesulfonyl + 4-methoxyphenylacetamide 388.5 g/mol Hybrid structure with amide linkage

*Estimated based on molecular formula.

  • Conformational Flexibility : The ethoxy linker in the target compound may introduce torsional flexibility, unlike rigid aryl-sulfonyl derivatives (e.g., benzylsulfonyl) .
  • Steric Bulk : Compared to 1-(3,4-dimethylphenyl)sulfonyl derivatives, the target compound’s substituent is less sterically hindered, possibly enhancing binding to biological targets .

Pharmacological and Physicochemical Properties

  • Bioactivity: Tetrahydroquinoline sulfonamides are associated with diverse activities, including anti-inflammatory () and receptor antagonism (e.g., α-adrenergic in ). The target compound’s methoxy group may enhance CNS penetration compared to polar groups .
  • Solubility and LogP: The 4-methoxyphenoxy group likely increases hydrophilicity (lower LogP) relative to alkyl-sulfonyl derivatives (e.g., 1-(3,4-dimethylphenyl)sulfonyl), which are more lipophilic .

Crystallographic and Conformational Insights

  • X-ray studies of 1-benzylsulfonyl-tetrahydroquinoline () reveal a half-chair conformation in the tetrahydroquinoline ring.

Biological Activity

1-[2-(4-Methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C16_{16}H19_{19}NO3_3S
  • Molecular Weight : 319.39 g/mol

Biological Activity Overview

1,2,3,4-Tetrahydroquinolines, including the target compound, have been studied for various biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The compound's unique structure contributes to its interaction with biological targets.

Research indicates that tetrahydroquinolines can inhibit critical pathways involved in inflammation and cancer progression. Specifically:

  • NF-κB Inhibition : Studies have shown that derivatives of tetrahydroquinoline can significantly inhibit LPS-induced NF-κB transcriptional activity. This pathway is crucial in regulating immune response and inflammation .
  • Cytotoxicity Against Cancer Cells : The compound has displayed potent cytotoxic effects against various human cancer cell lines (e.g., NCI-H23, MDA-MB-231). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

In Vitro Studies

A series of synthesized 1,2,3,4-tetrahydroquinoline derivatives were evaluated for their biological activities. Notable findings include:

  • Cytotoxicity : Compound 6g exhibited an IC50_{50} value significantly lower than that of standard chemotherapeutic agents like Doxorubicin (IC50_{50} = 37.5 µg/mL), demonstrating enhanced potency against cancer cells .
  • Inflammatory Response Modulation : The compound effectively reduced the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Case Studies

Several studies have highlighted the therapeutic potential of tetrahydroquinolines:

  • Study on Antitumor Activity :
    • A study synthesized several tetrahydroquinoline derivatives and assessed their antitumor activity. Compounds demonstrated IC50_{50} values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, indicating significant efficacy compared to traditional treatments .
  • Inflammation and Pain Management :
    • Research indicated that tetrahydroquinoline derivatives could serve as effective agents in managing inflammatory conditions through their action on NF-κB pathways .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50_{50} (µg/mL)Reference
Antitumor Activity6g2.5
Antitumor ActivityDoxorubicin37.5
NF-κB InhibitionDerivative 6gSignificant
Cytokine ProductionTetrahydroquinolineReduced

Q & A

What are the standard synthetic methodologies for constructing the 1,2,3,4-tetrahydroquinoline core in this compound?

Basic Research Question
The tetrahydroquinoline core is typically synthesized via cyclization of precursors such as diphenylamine derivatives or N-substituted amines. For example, intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine under thermal conditions can yield the tetrahydroquinoline scaffold . Key steps include:

  • Use of epichlorohydrin to generate reactive intermediates.
  • Optimization of reaction temperature (e.g., 80–100°C) and solvent (e.g., dichloromethane) to favor cyclization over side reactions.
  • Purification via flash column chromatography to isolate the core structure .

How can regioselectivity be controlled during the introduction of the ethanesulfonyl and 4-methoxyphenoxy groups?

Advanced Research Question
Regioselectivity in functionalization depends on steric and electronic factors. For sulfonylation, prioritize electrophilic substitution at the 2-position of the tetrahydroquinoline ring due to reduced steric hindrance. The 4-methoxyphenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on activated aryl halides or Mitsunobu reactions. Methodological considerations:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl ether formation .
  • Employ directing groups (e.g., sulfonyl) to enhance regioselectivity during sulfonation .
  • Monitor reaction progress using TLC (Rf values) and HRMS to confirm positional accuracy .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
A combination of 1H/13C NMR, IR, and HRMS is critical:

  • 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and sulfonyl-attached CH2 groups (δ ~3.1–3.5 ppm) .
  • IR : Confirm sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) functionalities .
  • HRMS : Validate molecular weight (e.g., calculated m/z for C18H21NO5S: 363.12) .

How does the sulfonyl group influence the compound’s stability under oxidative or reductive conditions?

Advanced Research Question
The sulfonyl group enhances stability but is susceptible to reduction. Experimental design considerations:

  • Oxidative Stability : Test with H2O2 or mCPBA; sulfonyl groups typically resist oxidation, but adjacent CH2 groups may form sulfoxides .
  • Reductive Stability : Use NaBH4 or LiAlH4; sulfonyl groups are reduced to thioethers only under harsh conditions (e.g., >100°C) .
  • Monitor degradation via LC-MS and compare retention times with synthetic standards .

What strategies are recommended for assessing the compound’s biological activity in vitro?

Advanced Research Question
Design assays targeting tetrahydroquinoline-associated pathways (e.g., kinase inhibition or receptor modulation):

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination.
  • Cellular Uptake : Employ radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify permeability .
  • Contradiction Analysis : Cross-validate results with orthogonal assays (e.g., SPR vs. ELISA) to address false positives .

How can catalytic asymmetric methods improve the synthesis of enantiomerically pure derivatives?

Advanced Research Question
Asymmetric catalysis (e.g., organocatalysts or chiral ligands) enhances enantioselectivity:

  • Pd-Catalyzed Coupling : Use chiral phosphine ligands (e.g., BINAP) for aryl-ether bond formation .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) can resolve racemic mixtures via ester hydrolysis .
  • Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .

How should researchers address contradictions in reported synthetic yields for similar tetrahydroquinoline derivatives?

Advanced Research Question
Contradictions often arise from variations in reaction conditions or purification methods. Mitigation strategies:

  • Replicate Conditions : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) .
  • Byproduct Identification : Employ LC-MS/MS to detect side products (e.g., over-oxidized sulfones) .

What is the reactivity of the methoxy group in electrophilic substitution reactions?

Basic Research Question
The methoxy group is electron-donating, directing electrophiles to the para position. However, steric hindrance from the sulfonyl group may alter reactivity. Experimental approaches:

  • Nitration : Use HNO3/H2SO4; expect para-substitution relative to methoxy .
  • Halogenation : Test with NBS or I2; monitor regiochemistry via NOE NMR .

How can intermediates like sulfonyl chlorides be optimized for large-scale synthesis?

Advanced Research Question
Key steps for scaling sulfonyl chloride intermediates:

  • Chlorination : Use SOCl2 or PCl5 under anhydrous conditions .
  • Purification : Crystallize intermediates from EtOAc/hexane to remove unreacted reagents .
  • Safety : Implement continuous flow reactors to minimize exposure to toxic gases (e.g., SO2) .

What green chemistry principles apply to the synthesis of this compound?

Advanced Research Question
Adopt solvent recycling, catalytic systems, and atom economy:

  • Solvent Replacement : Replace DMF with Cyrene (a bio-based solvent) .
  • Catalyst Recovery : Use magnetic nanoparticles (e.g., Fe3O4-Pd) for easy separation .
  • Waste Reduction : Employ one-pot multistep reactions to minimize purification .

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